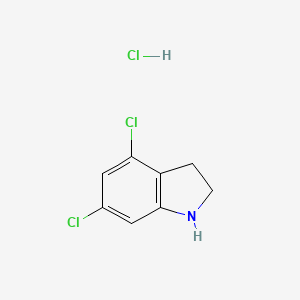

![molecular formula C9H11F3O2 B2798120 2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid CAS No. 1896752-94-5](/img/structure/B2798120.png)

2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid

Descripción general

Descripción

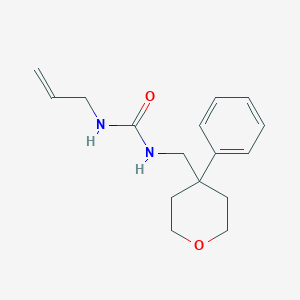

“2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid” is a complex organic compound. It is a derivative of bicyclo[2.2.1]heptane-2-carboxylic acid . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane-1-carboxylates has been achieved via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of “2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid” is derived from the bicyclo[2.2.1]heptane scaffold . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis

The chemical reactions involving “2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid” are likely to be complex due to the presence of the bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure that is embedded in numerous compounds with various functions .Aplicaciones Científicas De Investigación

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid, play a significant role in the microbial production of industrial chemicals. These acids can inhibit microbial growth at concentrations below desired yields due to their impact on cell membrane integrity and internal pH. Understanding the mechanisms of this inhibition is crucial for engineering more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental fate and microbial degradation of polyfluoroalkyl chemicals, to which 2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid is structurally related, have been extensively reviewed. These studies are critical for understanding how such compounds break down in the environment and the potential formation of perfluoroalkyl acids, highlighting the need for effective biodegradation and monitoring strategies (Liu & Avendaño, 2013).

Fluorinated Chemicals in Industrial Applications

Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids, which includes compounds like 2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid, focuses on their environmental releases, persistence, and human and environmental exposure. The review calls for further research to fill knowledge gaps on these chemicals' safety and environmental impact (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Understanding Bioaccumulation of Perfluorinated Acids

Investigations into the bioaccumulation of perfluorinated acids, which relate to the environmental behavior of 2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid and similar compounds, show that their bioaccumulation potential is significantly lower than that of more persistent lipophilic compounds. This research provides insights into the environmental persistence and potential human health impacts of such compounds (Conder, Hoke, de Wolf, Russell, & Buck, 2008).

Corrosion Influence of Carboxylic Acid Vapors

The effects of carboxylic acid vapors, including those structurally related to 2-Trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid, on the corrosion of copper have been studied, showing the relative aggressiveness of different acids. This research is important for understanding the potential corrosion mechanisms in industrial environments where such compounds are present (Bastidas & La Iglesia, 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O2/c10-9(11,12)8(7(13)14)4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPCQKBCFSEPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2H-1,3-benzodioxol-5-yl)-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2798037.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2798039.png)

![2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B2798043.png)

![6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2798049.png)

![4-(4-bromophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2798051.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)

![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2798055.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide](/img/structure/B2798057.png)